Ac-Gly-Gln-Phe-Arg-benzothiazol-2-yl
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Overview
Description
MM3122 is a novel compound that has garnered significant attention due to its potent antiviral properties. It is a selective inhibitor of type II transmembrane serine protease (TMPRSS2), which plays a crucial role in the entry of viruses such as SARS-CoV-2 and MERS-CoV into human cells . This compound has shown subnanomolar potency against several human serine proteases, making it a promising candidate for therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MM3122 involves the use of peptidomimetic inhibitors targeting host cell human serine proteases . The compound is prepared by combining specific amino acid sequences with a ketobenzothiazole moiety, which is crucial for its inhibitory activity . The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and phosphate-buffered saline (PBS) to achieve the desired concentration and purity .
Industrial Production Methods: Industrial production of MM3122 would likely involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The process would also include rigorous purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: MM3122 primarily undergoes inhibition reactions where it binds to the active site of TMPRSS2, blocking its proteolytic activity . This inhibition prevents the virus from processing its glycoproteins, thereby hindering its ability to enter and replicate within host cells .
Common Reagents and Conditions: The synthesis and application of MM3122 involve reagents such as DMSO, PBS, and various amino acids . The compound is typically used in concentrations ranging from nanomolar to micromolar levels to achieve effective inhibition .
Major Products Formed: The primary product formed from the reaction of MM3122 with TMPRSS2 is an inactive enzyme complex, which prevents the virus from entering human cells .
Scientific Research Applications
MM3122 has a wide range of scientific research applications, particularly in the fields of virology, pharmacology, and medicinal chemistry . Some of its notable applications include:
Mechanism of Action
MM3122 exerts its effects by selectively inhibiting TMPRSS2, a serine protease involved in the activation of viral glycoproteins . By binding to the active site of TMPRSS2, MM3122 prevents the protease from cleaving and activating the viral spike protein, thereby blocking viral entry into host cells . This mechanism is particularly effective against coronaviruses, which rely on TMPRSS2 for cell entry .
Comparison with Similar Compounds
Camostat: Another TMPRSS2 inhibitor, but with lower potency compared to MM3122.
Nafamostat: Similar to Camostat, it inhibits TMPRSS2 but has different pharmacokinetic properties.
GRL0617: A non-covalent inhibitor of TMPRSS2, with distinct structural features compared to MM3122.
Uniqueness of MM3122: MM3122 stands out due to its subnanomolar potency and high selectivity for TMPRSS2 . Its unique structure, incorporating a ketobenzothiazole moiety, contributes to its superior inhibitory activity and makes it a valuable lead compound for further drug development .
Properties
Molecular Formula |
C31H39N9O6S |
---|---|
Molecular Weight |
665.8 g/mol |
IUPAC Name |
(2S)-2-[(2-acetamidoacetyl)amino]-N-[(2S)-1-[[(2S)-1-(1,3-benzothiazol-2-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanediamide |
InChI |
InChI=1S/C31H39N9O6S/c1-18(41)36-17-26(43)37-22(13-14-25(32)42)28(45)39-23(16-19-8-3-2-4-9-19)29(46)38-21(11-7-15-35-31(33)34)27(44)30-40-20-10-5-6-12-24(20)47-30/h2-6,8-10,12,21-23H,7,11,13-17H2,1H3,(H2,32,42)(H,36,41)(H,37,43)(H,38,46)(H,39,45)(H4,33,34,35)/t21-,22-,23-/m0/s1 |
InChI Key |
ZEPMYXYJCBQSLH-VABKMULXSA-N |
Isomeric SMILES |
CC(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)C2=NC3=CC=CC=C3S2 |
Canonical SMILES |
CC(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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